(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H17BrO5 and its molecular weight is 417.255. The purity is usually 95%.
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Mechanism of Action
Target of Action
Further experimental studies are needed to identify the specific targets and their roles .
Mode of Action
The compound, possessing a benzofuran core and a bromophenyl group, may undergo various chemical reactions. For instance, the bromophenyl group can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially modify the structure of the target molecule, thereby altering its function .
Biochemical Pathways
Given its potential to undergo suzuki–miyaura cross-coupling, it may influence pathways involving carbon-carbon bond formation . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
For instance, the ester group might undergo hydrolysis in the body, affecting the compound’s distribution and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its potential to form new carbon-carbon bonds, it could potentially modify the structure of target molecules, thereby altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction it may undergo is typically performed under mild conditions and is tolerant to various functional groups . Therefore, the reaction’s efficiency could be influenced by the environmental conditions within the body.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBYUDSMFEUCT-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.